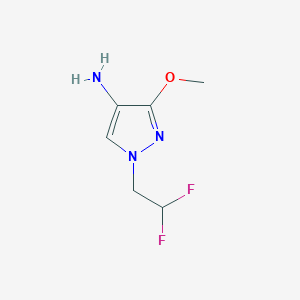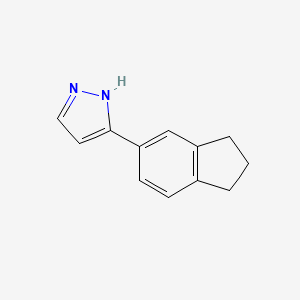
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is an important aromatic heterocyclic compound with wide-ranging applications in the field of synthetic organic chemistry. It is used as a precursor for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of various quinoline derivatives and other heterocyclic compounds, which are used as building blocks in the synthesis of many biologically active compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline has been extensively studied for its potential applications in the field of synthetic organic chemistry. It has been used as a precursor for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of various quinoline derivatives and other heterocyclic compounds, which are used as building blocks in the synthesis of many biologically active compounds.
Mecanismo De Acción
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is believed to act as a Lewis acid, which can form complexes with various organic molecules. This complex formation can lead to the formation of new compounds with different structures and properties. Additionally, the compound is believed to be able to catalyze various chemical reactions, such as the formation of aryl halides.
Biochemical and Physiological Effects
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is believed to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of certain drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol, which can lead to a decrease in the levels of cholesterol in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a relatively stable compound, which makes it suitable for use in laboratory experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water and may require the use of organic solvents for its dissolution.
Direcciones Futuras
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline has a wide range of potential applications in the field of synthetic organic chemistry. Further research is needed to explore the potential of this compound in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Additionally, further research is needed to explore the potential of this compound as a catalyst for various chemical reactions. Finally, further research is needed to explore the potential of this compound to inhibit the activity of various enzymes involved in the metabolism of drugs and the synthesis of cholesterol.
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(14)15-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSHUPKKSXWIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)
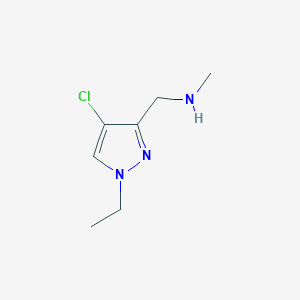

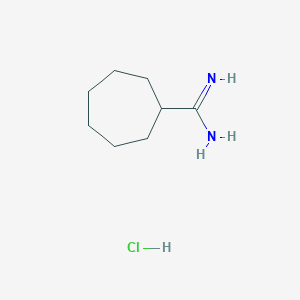
![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)
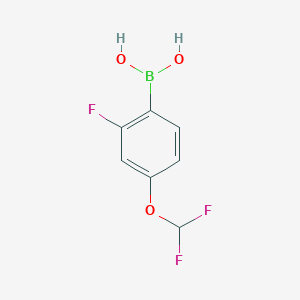
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)
![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)
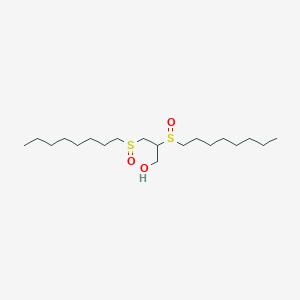

![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)
methanone](/img/structure/B3033228.png)
